molecular formula C16H17N5 B8403504 2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine

Cat. No.: B8403504
M. Wt: 279.34 g/mol
InChI Key: CDJAXGIHROWUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to interact with different molecular targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine typically involves the formation of the imidazole ring followed by the construction of the pyrimidine ring. One common method includes the reaction of 1-isopropylimidazole with aniline and a suitable pyrimidine precursor under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituents introduced .

Scientific Research Applications

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interaction with nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Anilino-4-(1-isopropylimidazole-5-yl)pyrimidine stands out due to its combined imidazole and pyrimidine rings, which provide a unique framework for interacting with various molecular targets.

Properties

Molecular Formula

C16H17N5

Molecular Weight

279.34 g/mol

IUPAC Name

N-phenyl-4-(3-propan-2-ylimidazol-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C16H17N5/c1-12(2)21-11-17-10-15(21)14-8-9-18-16(20-14)19-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,18,19,20)

InChI Key

CDJAXGIHROWUOL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=NC=C1C2=NC(=NC=C2)NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.